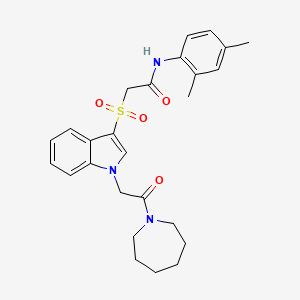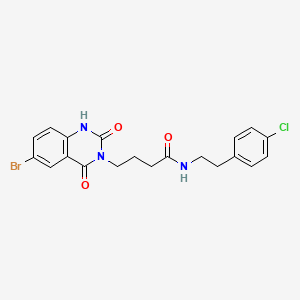![molecular formula C19H19N5O3S B2385376 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 894065-11-3](/img/structure/B2385376.png)
2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule with a molecular formula of C14H11N5O3S . It contains several functional groups and ring systems, including a benzodioxole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. The molecular formula is C14H11N5O3S, and the average mass is 329.334 Da .Aplicaciones Científicas De Investigación
Molecular Synthesis and Structure
Compounds related to the specified molecule are often synthesized to explore their molecular structure and interactions. For example, the synthesis and molecular structure of related triazolo and pyridazine compounds are studied to understand their crystalline structure and hydrogen bonding capabilities, which are crucial for their biological activities (Hwang et al., 2006).
Antimicrobial and Antioxidant Activities
Similar compounds are evaluated for their antimicrobial and antioxidant properties. The synthesis of derivatives, such as those involving [1,2,4]triazolo and pyridazine moieties, has been shown to possess significant antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Bassyouni et al., 2012).
Enzyme Inhibition for Therapeutic Targeting
The inhibition of specific human enzymes, such as carbonic anhydrases, by compounds with [1,2,4]triazolo and pyridazine frameworks indicates their potential use in designing inhibitors for therapeutic targets. This approach is particularly relevant in the development of treatments for conditions associated with these enzymes (Alafeefy et al., 2015).
Drug Discovery and Development
Compounds with [1,2,4]triazolo[4,3-b]pyridazine and benzodioxole structures are of interest in drug discovery, particularly for their roles in modulating biological pathways, exhibiting antihistaminic activity, and potentially inhibiting eosinophil infiltration, which could be beneficial in treating allergic reactions and inflammatory diseases (Gyoten et al., 2003).
Novel Therapeutic Agents
The exploration of novel therapeutic agents, including the potential antitumor properties of related compounds, is a critical area of research. Such compounds may serve as leads for the development of new drugs targeting various cancers, highlighting the importance of these molecules in medicinal chemistry and oncology research (Chrovian et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-18(23-8-2-1-3-9-23)11-28-19-21-20-17-7-5-14(22-24(17)19)13-4-6-15-16(10-13)27-12-26-15/h4-7,10H,1-3,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUMHGKVNVPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)



![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)


![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dichlorobenzamide](/img/structure/B2385316.png)
